Oxiniacic Acid

Description

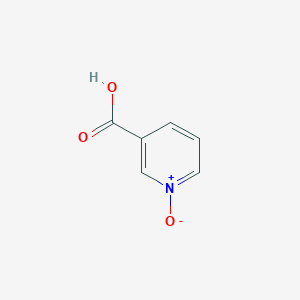

This compound is a nicotinic acid derivative.

Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridin-1-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCFFCXMEXZEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046543 | |

| Record name | Nicotinic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-81-4 | |

| Record name | Nicotinic acid N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxiniacic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiniacic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinic acid N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nicotinic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxiniacic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXINIACIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY03Q39E6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory (oxalic Acid)

Discovery and history of ethanedioic acid

An In-depth Technical Guide to the Discovery and History of Ethanedioic Acid

Abstract

Ethanedioic acid, more commonly known as oxalic acid, holds a significant place in the history of chemistry. As the simplest dicarboxylic acid, its discovery and subsequent synthesis marked pivotal moments in the transition from alchemy to modern chemistry and the understanding of organic compounds. This guide provides a comprehensive overview of the discovery and history of ethanedioic acid, intended for researchers, scientists, and drug development professionals. It delves into the early isolations from natural sources, the pioneering synthetic methodologies, and the key scientific figures who contributed to its understanding. The narrative emphasizes the causality behind experimental choices and provides detailed protocols for historical preparations, supported by modern chemical principles.

Introduction: The Nature of Ethanedioic Acid

Ethanedioic acid, with the chemical formula C₂H₂O₄, is a white crystalline solid that is highly soluble in water.[1] Its structure consists of two carboxyl groups joined together, making it the simplest dicarboxylic acid.[2] This structure is responsible for its relatively high acidity compared to other organic acids like acetic acid.[3] It is commonly found in its dihydrate form, (COOH)₂·2H₂O.[4]

The name "oxalic acid" is derived from the genus Oxalis, commonly known as wood sorrels, from which the acid was first isolated.[2][5] The systematic IUPAC name is ethanedioic acid.[2][6] It occurs naturally in a wide variety of plants, including spinach, rhubarb, and beets.[5][7] In these plants, it often exists as its calcium or potassium salts.[7]

Early Discoveries: Isolation from Natural Sources

The history of ethanedioic acid begins not with the free acid itself, but with its salts. The preparation of oxalate salts from plants was known as early as the 17th century.[4] For instance, "salt of sorrel" (potassium binoxalate) was isolated from wood sorrel (Oxalis acetosella) and used for cleaning and bleaching.[8]

The first isolation of oxalic acid is credited to the German pharmacist and chemist Johann Christian Wiegleb in 1769, who isolated it from the plant Oxalis acetosella.[7][9] However, it was the Swiss chemist François Pierre Savary of Fribourg who, in 1773, first isolated oxalic acid from its salt in sorrel.[2]

Experimental Protocol: Isolation of Oxalic Acid from Plant Material (Historical Method)

This protocol is based on the historical principles of extracting oxalates from plants and then converting them to the free acid.

Objective: To isolate crystalline oxalic acid from a plant source rich in oxalates, such as rhubarb leaves or wood sorrel.

Materials:

-

Plant material (e.g., 1 kg of rhubarb leaves)

-

Distilled water

-

Calcium hydroxide (slaked lime)

-

Dilute sulfuric acid

-

Cheesecloth or fine filter

-

Beakers and flasks

-

Heating apparatus

Methodology:

-

Extraction of Oxalate Salts:

-

Chop the plant material into small pieces.

-

Boil the chopped material in a sufficient volume of distilled water for approximately 30 minutes to extract the soluble oxalates.[10]

-

Filter the mixture through cheesecloth or a fine filter to remove the solid plant debris, collecting the aqueous extract.

-

-

Precipitation of Calcium Oxalate:

-

To the aqueous extract, add a slurry of calcium hydroxide. This will precipitate the soluble oxalates as insoluble calcium oxalate.

-

Causality: Calcium oxalate is significantly less soluble in water than potassium or sodium oxalates, allowing for its separation from the solution.

-

-

Allow the precipitate to settle, then decant the supernatant liquid.

-

Wash the calcium oxalate precipitate with water to remove any remaining impurities.

-

-

Liberation of Oxalic Acid:

-

Suspend the calcium oxalate precipitate in water.

-

Slowly and carefully add dilute sulfuric acid to the suspension while stirring. This will precipitate calcium sulfate (gypsum) and leave oxalic acid in solution.

-

Causality: Sulfuric acid is a stronger acid than oxalic acid and will displace it from its salt. Calcium sulfate is insoluble and can be removed by filtration.

-

Reaction: CaC₂O₄(s) + H₂SO₄(aq) → H₂C₂O₄(aq) + CaSO₄(s)

-

-

Filter the mixture to remove the calcium sulfate precipitate.

-

-

Crystallization of Oxalic Acid:

-

Gently heat the resulting oxalic acid solution to concentrate it.

-

Allow the concentrated solution to cool slowly. Colorless crystals of oxalic acid dihydrate will form.

-

Collect the crystals by filtration and allow them to air dry.

-

The Dawn of Synthesis: From Sugar to "Sugar Acid"

A major breakthrough in the history of ethanedioic acid was its first synthesis from a non-plant source. In 1776, the Swedish chemist Carl Wilhelm Scheele, a pivotal figure in the history of chemistry, produced oxalic acid by reacting sugar with concentrated nitric acid.[2][8] He named the resulting substance "socker-syra" or "sugar acid."[2] By 1784, Scheele had demonstrated that his "sugar acid" was identical to the oxalic acid obtained from natural sources.[2][8] This was a significant step in demonstrating that organic compounds could be created in the laboratory.

Experimental Protocol: Scheele's Synthesis of Oxalic Acid from Sucrose

This protocol outlines the synthesis of oxalic acid from sucrose using nitric acid, a method pioneered by Scheele.

Objective: To synthesize oxalic acid by the oxidation of sucrose with nitric acid.

Materials:

-

Sucrose (table sugar)

-

Concentrated nitric acid

-

Vanadium pentoxide (as a catalyst, a modern improvement)[2][11]

-

Flask

-

Water bath

-

Fume hood

Methodology:

-

Reaction Setup:

-

Oxidation:

-

Add the sucrose to the warm nitric acid.[11]

-

A vigorous reaction will ensue, producing copious brown fumes of nitrogen dioxide. The flask should be cooled in cold water to control the reaction.[11]

-

Causality: Nitric acid is a powerful oxidizing agent that breaks down the sucrose molecule, oxidizing the carbon atoms to form carboxylic acid groups.

-

-

-

Crystallization:

-

Purification:

-

The crystals can be collected and recrystallized from a small amount of hot water to improve purity.[11]

-

The Wöhler Synthesis and the Decline of Vitalism

In 1824, the German chemist Friedrich Wöhler synthesized oxalic acid by reacting cyanogen with ammonia in an aqueous solution.[2][12] This experiment is considered by some to be the first synthesis of a natural product from inorganic starting materials, predating his more famous synthesis of urea in 1828.[2] Wöhler's work, including the synthesis of oxalic acid and urea, was instrumental in challenging the theory of vitalism, which held that organic compounds could only be produced by living organisms.[12][13]

Logical Relationship: Wöhler's Contribution

Caption: Wöhler's syntheses of oxalic acid and urea challenged the theory of vitalism.

Industrial Production: From Sawdust to Modern Methods

Historically, a significant industrial method for producing oxalic acid involved heating sawdust with caustic alkalis like sodium or potassium hydroxide, followed by acidification.[2][4] This process capitalized on the carbohydrate content of the wood.

Modern industrial production of oxalic acid primarily involves the oxidation of carbohydrates, such as glucose or corn starch, using nitric acid in the presence of a vanadium pentoxide catalyst.[2] Another method is the oxidative carbonylation of alcohols.[2]

Timeline of Key Discoveries and Developments

| Year | Scientist(s) | Discovery/Development | Significance |

| 1769 | Johann Christian Wiegleb | First isolation of oxalic acid from wood sorrel (Oxalis acetosella).[7][9] | Initial discovery of the compound in a natural source. |

| 1773 | François Pierre Savary | Isolated oxalic acid from its salt in sorrel.[2] | Further characterization and isolation of the free acid. |

| 1776 | Carl Wilhelm Scheele | Synthesized oxalic acid by reacting sugar with nitric acid.[2][8] | First synthesis of an organic acid from a non-plant source. |

| 1784 | Carl Wilhelm Scheele | Demonstrated the identity of "sugar acid" and naturally occurring oxalic acid.[2][8] | Confirmed the chemical nature of the synthesized compound. |

| 1824 | Friedrich Wöhler | Synthesized oxalic acid from cyanogen and ammonia.[2][12] | One of the first syntheses of a natural product from inorganic precursors. |

| Late 19th Century | Various | Development of industrial production from sawdust and caustic alkalis.[2][4] | Enabled large-scale production for various applications. |

| 20th Century | Various | Refinement of industrial synthesis using carbohydrate oxidation and oxidative carbonylation.[2] | More efficient and widespread production methods. |

Experimental Workflow: Historical Industrial Production from Sawdust

Caption: Historical industrial production of oxalic acid from sawdust.

Conclusion

The journey of ethanedioic acid from its initial discovery in the humble wood sorrel to its synthesis in the laboratory and large-scale industrial production encapsulates a significant portion of the history of modern chemistry. The work of pioneers like Scheele and Wöhler not only demystified the nature of this organic acid but also laid the groundwork for the demise of vitalism and the rise of synthetic organic chemistry. Today, ethanedioic acid continues to be a vital chemical in various industrial applications, from cleaning and bleaching to the processing of rare earth metals, a testament to its enduring importance.[3]

References

- 1. quora.com [quora.com]

- 2. Oxalic acid - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. Oxalic acid | Formula, Uses, & Facts | Britannica [britannica.com]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. encyclopedia.com [encyclopedia.com]

- 7. encyclopedia.com [encyclopedia.com]

- 8. Oxalic Acid [1902encyclopedia.com]

- 9. manavchem.com [manavchem.com]

- 10. mindat.org [mindat.org]

- 11. prepchem.com [prepchem.com]

- 12. hekint.org [hekint.org]

- 13. Friedrich Wöhler | Research Starters | EBSCO Research [ebsco.com]

A Technical Guide to the Natural Sources, Extraction, and Purification of Oxalic Acid

Abstract

Oxalic acid (C₂H₂O₄) is a dicarboxylic acid ubiquitously found in the biosphere, synthesized by plants, fungi, bacteria, and animals.[1][2] In plants, it plays a crucial role in calcium regulation, defense against herbivores, and tissue support through the formation of calcium oxalate crystals.[3][4][5] Fungi, notably species like Aspergillus niger, secrete oxalic acid as a key metabolite for nutrient acquisition and as a pathogenicity factor.[1][6][7] This guide provides a comprehensive overview of the primary natural sources of oxalic acid, delving into its biosynthetic pathways in both plants and fungi. The core of this document is a detailed exploration of the chemical principles and methodologies for its extraction and purification from natural matrices. We present validated, step-by-step protocols for laboratory-scale extraction from plant biomass, discuss the parameters of microbial fermentation, and compare analytical techniques for quantification. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical application of obtaining oxalic acid from natural feedstocks.

Introduction: The Duality of a Simple Dicarboxylic Acid

Oxalic acid, the simplest dicarboxylic acid, is a colorless, crystalline solid highly soluble in water and ethanol.[8] Its significance stems from its strong acidity, chelating ability, and reducing properties.[9][10] These characteristics underpin its diverse roles, from being a central metabolite in organisms to a valuable industrial raw material used in dyeing, bleaching, and the manufacturing of pharmaceuticals and other chemicals.[11][12]

In the biological context, oxalic acid exhibits a notable duality. It is integral to plant physiology, where it sequesters excess calcium and forms sharp crystals that deter foraging animals.[4][13][14] However, this same property makes it an "anti-nutrient" in human diets, as it can bind to dietary minerals like calcium and iron, inhibiting their absorption and, in susceptible individuals, contributing to the formation of kidney stones.[15][16][17] Understanding its natural origins and the chemistry of its isolation is therefore critical for applications ranging from food science to phytoremediation and industrial chemistry.

Natural Sources and Biosynthesis of Oxalic Acid

Oxalic acid is widely distributed in nature, with plants and fungi being the most significant producers.

Botanical Sources

Many plants accumulate oxalic acid, often in the form of insoluble calcium oxalate crystals within specialized cells called idioblasts.[14] This biomineralization is a highly regulated process, not a simple precipitation, resulting in crystals of specific shapes like needle-like raphides, prismatic crystals, and star-shaped druses.[3][14] These formations serve several key functions:

-

Calcium Homeostasis: Plants use oxalic acid to regulate intracellular calcium levels, sequestering excess Ca²⁺ into insoluble crystals.[3][4]

-

Herbivore Defense: The sharp, needle-like crystals can cause irritation to the mouth and digestive tract of herbivores, acting as a physical deterrent.[4][5]

-

Structural Support: In some tissues, crystal-bearing cells contribute to mechanical strength and rigidity.[5][18]

The biosynthesis of oxalic acid in plants is complex and not fully elucidated, but three primary pathways have been proposed: the ascorbate pathway, the glyoxylate/glycolate pathway, and the oxaloacetate pathway.[19][20]

Caption: Simplified overview of the three proposed biosynthetic pathways for oxalic acid in plants.

The concentration of oxalic acid varies significantly among plant species and even between different parts of the same plant. Leaves typically contain the highest concentrations.[15]

Table 1: Oxalic Acid Content in Select Plant Sources

| Plant Source | Part | Typical Oxalic Acid Content (mg/100g fresh weight) |

|---|---|---|

| Rhubarb (Rheum rhabarbarum) | Leaves | 500 - 1000+[21] |

| Spinach (Spinacia oleracea) | Leaves | 755[22] |

| Beets (Beta vulgaris) | Greens & Root | 152[22] |

| Sweet Potatoes (Ipomoea batatas) | Tuber | ~97[16] |

| Almonds (Prunus dulcis) | Nut | 122[22] |

| Soy (Glycine max) | Soy Milk | 336 (per cup)[22] |

Fungal Sources

Many species of fungi, particularly from the Aspergillus and Penicillium genera, are prolific producers of oxalic acid as a secondary metabolite.[1][11] Aspergillus niger, for instance, is well-studied for its ability to secrete high concentrations of the acid.[6][23] Fungal production of oxalic acid is linked to several ecological and physiological roles:

-

Nutrient Acquisition: The acidity helps solubilize rock phosphates and other minerals, making nutrients available to the fungus.[7]

-

Metal Detoxification: Oxalic acid can precipitate toxic heavy metals as insoluble oxalate salts, conferring tolerance to contaminated environments.[7]

-

Pathogenicity: In plant-pathogenic fungi, oxalic acid secretion can lower the pH of host tissue, facilitating the activity of cell-wall-degrading enzymes.[7]

In fungi like A. niger, the primary biosynthetic route involves the hydrolysis of oxaloacetate by the enzyme oxaloacetate acetylhydrolase (OAH).[7][24][25] The external pH is a critical factor governing this process; production is favored at a pH of 3 or higher.[24][26]

Caption: The oxaloacetate acetylhydrolase (OAH) pathway for oxalic acid production in Aspergillus niger.

Methodologies for Extraction and Purification

The extraction of oxalic acid from natural sources hinges on the differential solubility of oxalic acid and its salts. The overarching strategy involves converting all forms of oxalate into a single, insoluble salt (typically calcium oxalate), which can be easily separated from the complex aqueous matrix before being converted back into pure oxalic acid.[27][28][29]

General Workflow

The process can be broken down into several key stages: aqueous extraction, clarification, precipitation, isolation, and re-acidification. This workflow is particularly effective for plant-based biomass.

Caption: General workflow for the extraction and purification of oxalic acid from plant biomass.

Detailed Laboratory-Scale Protocol: Extraction from Rhubarb Leaves

This protocol provides a self-validating system based on fundamental chemical principles for isolating oxalic acid. Rhubarb leaves are an ideal source due to their high oxalate content.[19][21]

Materials:

-

Fresh rhubarb leaves

-

Deionized or distilled water

-

Calcium chloride (CaCl₂) or calcium hydroxide (Ca(OH)₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Standard laboratory glassware (beakers, flasks), heating mantle, filtration apparatus (Büchner funnel, vacuum flask), pH meter or litmus paper.

Procedure:

-

Sample Preparation:

-

Aqueous Extraction:

-

Place the minced leaves into a large beaker and add approximately 4-5 volumes of deionized water (e.g., 800-1000 mL).

-

Heat the mixture to 70-80°C and maintain for 30-60 minutes with occasional stirring.[21][31] This leaches both free oxalic acid and soluble oxalate salts into the aqueous phase. Boiling is effective and will not destroy the oxalic acid.[27]

-

-

Clarification:

-

Allow the mixture to cool slightly. Separate the solid plant matter from the liquid extract using a coarse filter (e.g., cheesecloth or a sieve).

-

Perform a second filtration on the liquid extract using a finer filter (e.g., vacuum filtration with a Büchner funnel) to remove suspended particles, yielding a clarified green filtrate.[27]

-

-

Precipitation of Calcium Oxalate:

-

Transfer the clarified filtrate to a clean beaker.

-

Prepare a saturated solution of calcium chloride (CaCl₂) or a slurry of calcium hydroxide (Ca(OH)₂). Slowly add this calcium source to the filtrate while stirring.

-

A fine, white precipitate of calcium oxalate (CaC₂O₄) will form immediately. The underlying principle is the low solubility of calcium oxalate in neutral or slightly basic water.

-

Continue adding the calcium source until no further precipitation is observed. Allow the precipitate to settle for at least one hour.

-

-

Isolation and Washing:

-

Isolate the calcium oxalate precipitate by vacuum filtration. Discard the supernatant, which contains sugars, pigments, and other water-soluble plant components.

-

Wash the filter cake several times with cold deionized water to remove any remaining soluble impurities.

-

-

Liberation of Free Oxalic Acid:

-

Carefully transfer the washed calcium oxalate cake to a beaker.

-

Slowly and cautiously add a dilute solution of sulfuric acid (e.g., 1-2 M H₂SO₄) while stirring. This reaction is an acid displacement: CaC₂O₄(s) + H₂SO₄(aq) → H₂C₂O₄(aq) + CaSO₄(s)

-

Sulfuric acid is chosen over hydrochloric acid because the resulting calcium sulfate (CaSO₄) is sparingly soluble and precipitates out, effectively removing the calcium ions from the solution.[28][29]

-

-

Final Separation and Purification:

-

Filter the mixture to remove the precipitated calcium sulfate. The resulting filtrate is an aqueous solution of oxalic acid.

-

To obtain crystalline oxalic acid, gently heat the solution to reduce its volume and concentrate the acid.

-

Cool the concentrated solution in an ice bath. Pure oxalic acid dihydrate crystals will precipitate out.

-

Collect the crystals by filtration and allow them to air dry. Further purification can be achieved by recrystallization from a minimal amount of hot water.[32]

-

Analytical Quantification

Accurate quantification is essential for determining extraction efficiency and characterizing the final product. Several methods are available, each with distinct advantages and limitations.[33]

Table 2: Comparison of Analytical Methods for Oxalic Acid Quantification

| Method | Principle | Sensitivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Permanganate Titration | Redox titration where oxalic acid is oxidized by a standardized KMnO₄ solution in an acidic medium. The endpoint is a persistent pink color.[30][34] | Moderate | Simple, inexpensive, does not require sophisticated equipment.[33] | Susceptible to interference from other reducing agents in the sample matrix. |

| UV-Vis Spectrophotometry | Can be based on the catalytic effect of oxalate on a redox reaction or direct measurement.[33] A common method involves measuring the decrease in absorbance of KMnO₄.[35] | High | Rapid, suitable for a large number of samples. | Prone to interference from colored compounds (e.g., pigments) in the matrix, which can require cleanup steps.[35] |

| High-Performance Liquid Chromatography (HPLC) | Separates oxalic acid from other components in the sample matrix on a column, followed by detection (commonly UV or mass spectrometry).[35] | Very High | Highly specific and sensitive; considered a gold standard for complex matrices.[36] | Requires expensive instrumentation and skilled operators. |

Conclusion

Oxalic acid is a functionally significant organic acid that is readily available from a variety of natural sources, especially plants like rhubarb and through microbial fermentation with fungi such as Aspergillus niger. The extraction and purification from these complex biological matrices are elegantly achieved by leveraging the pronounced solubility difference between oxalic acid and its calcium salt. The fundamental process of precipitation as calcium oxalate followed by re-acidification with sulfuric acid remains a robust and scalable method. For researchers and developers, a thorough understanding of these chemical principles, combined with appropriate analytical quantification, provides a reliable pathway to obtaining high-purity oxalic acid for a multitude of scientific and industrial applications.

References

- 1. Role of oxalic acid in fungal and bacterial metabolism and its biotechnological potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxalic acid, a molecule at the crossroads of bacterial-fungal interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium oxalate in plants: formation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant calcium oxalate crystal formation, function, and its impact on human health [journal.hep.com.cn]

- 5. tandfonline.com [tandfonline.com]

- 6. Production of Oxalic Acid from Aspergillus niger and Whey Permeate | Semantic Scholar [semanticscholar.org]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. quora.com [quora.com]

- 9. Oxalate in Plants: Metabolism, Function, Regulation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. karger.com [karger.com]

- 12. JP2010059082A - Method for producing oxalic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Occurrence, types and distribution of calcium oxalate crystals in leaves and stems of some species of poisonous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxalic acid (oxalate): What it is, uses, and risks [medicalnewstoday.com]

- 16. Foods High in Oxalates [webmd.com]

- 17. draxe.com [draxe.com]

- 18. journals.uchicago.edu [journals.uchicago.edu]

- 19. quora.com [quora.com]

- 20. researchgate.net [researchgate.net]

- 21. community.preproom.org [community.preproom.org]

- 22. What Foods Are High in Oxalate (Oxalic Acid)? Kidney Stone Prevention [medicinenet.com]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. Oxalic acid production by Aspergillus niger: an oxalate-non-producing mutant produces citric acid at pH 5 and in the presence of manganese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Oxalic acid production by Aspergillus niger: an oxalate-non-producing mutant produces citric acid at pH 5 and in the presence of manganese: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 27. reddit.com [reddit.com]

- 28. mindat.org [mindat.org]

- 29. Oxalic Acid Extraction from OTC Products - [www.rhodium.ws] [chemistry.mdma.ch]

- 30. jmss.vic.edu.au [jmss.vic.edu.au]

- 31. Extraction and determination of total and soluble oxalate in pulping and papermaking raw materials :: BioResources [bioresources.cnr.ncsu.edu]

- 32. files01.core.ac.uk [files01.core.ac.uk]

- 33. researchgate.net [researchgate.net]

- 34. The determination of oxalic acid in plants - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 35. Evaluation of oxalic acid extraction and quantification methods in the different purslane (Portulaca oleracea L.) matrices and spinach (Spinacea oleracea) - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion [mdpi.com]

Oxalic Acid as a Chelating Agent for Metals: An In-depth Technical Guide

Abstract

Oxalic acid, a simple dicarboxylic acid, is a powerful and versatile chelating agent with significant applications across various scientific and industrial domains. Its ability to form stable, often insoluble, complexes with a wide range of metal ions makes it an invaluable tool in metallurgy, materials science, analytical chemistry, and increasingly, in pharmaceutical development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles of oxalic acid's chelating properties. We will delve into the mechanistic underpinnings of metal-oxalate interactions, explore quantitative measures of chelation stability, and present detailed, field-proven experimental protocols. This guide is designed to be a self-validating resource, grounding theoretical concepts in practical applications and methodologies.

Introduction: The Unique Chelating Power of the Oxalate Anion

Chelation is a specific type of bonding of ions and molecules to metal ions. It involves the formation or presence of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. These ligands are called chelants or chelating agents.

Oxalic acid (H₂C₂O₄) is a dicarboxylic acid, and its conjugate base, the oxalate anion (C₂O₄²⁻), is an excellent chelating agent for metal cations.[1] The two adjacent carboxylate groups in the oxalate anion can bind to a metal ion, forming a stable, five-membered ring structure. This "chelate effect" enhances the stability of the metal-ligand complex compared to coordination with monodentate ligands.

The speciation of oxalic acid is pH-dependent, with the fully deprotonated oxalate anion (C₂O₄²⁻) being the most effective chelating species. The pKa values for oxalic acid are approximately 1.27 and 4.28. Therefore, the predominant species in solution and the effectiveness of chelation are highly influenced by the pH of the medium.

Mechanism of Metal-Oxalate Chelation

The interaction between a metal ion (Mⁿ⁺) and oxalic acid involves the deprotonation of the acid to form the oxalate dianion, which then coordinates with the metal ion. The general reaction can be represented as:

Mⁿ⁺ + C₂O₄²⁻ ⇌ [M(C₂O₄)]⁽ⁿ⁻²⁾⁺

The oxalate ligand acts as a bidentate ligand, meaning it binds to the metal ion through two of its oxygen atoms, one from each carboxylate group. This forms a stable five-membered chelate ring. Depending on the coordination number and oxidation state of the metal, multiple oxalate ligands can coordinate to a single metal ion, forming complexes such as [M(C₂O₄)₂]⁽ⁿ⁻⁴⁾⁺ and [M(C₂O₄)₃]⁽ⁿ⁻⁶⁾⁺.[2]

The formation of these complexes can result in either soluble or insoluble products. Many transition metal and rare earth metal oxalates are sparingly soluble in water, a property that is widely exploited for selective precipitation and separation of metals.[3]

Caption: Mechanism of metal chelation by oxalic acid.

Thermodynamics and Stability of Metal-Oxalate Complexes

The stability of a metal-oxalate complex is quantified by its stability constant (log K) or formation constant (log β). A higher stability constant indicates a more stable complex. The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration), the pH of the solution, and the temperature.

The Irving-Williams series, which describes the relative stabilities of complexes of divalent transition metal ions, is generally followed for oxalate complexes: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4]

Table 1: Stability Constants (log K) of Selected Metal-Oxalate Complexes

| Metal Ion | log K₁ | log K₂ | log K₃ | Reference(s) |

| Ca(II) | 3.0 | - | - | [4] |

| Mg(II) | 2.8 | - | - | [4] |

| Mn(II) | 3.9 | 6.1 | - | [4] |

| Fe(II) | 4.5 | - | - | [4] |

| Co(II) | 4.7 | 8.2 | - | [4] |

| Ni(II) | 5.3 | 9.0 | - | [4] |

| Cu(II) | 6.2 | 10.3 | - | [4] |

| Zn(II) | 4.9 | 8.1 | - | [4] |

| Al(III) | 7.8 | 14.1 | 18.7 | [5] |

| Fe(III) | 9.4 | 16.5 | 20.5 | [5] |

| Cr(III) | 6.5 | 11.5 | - | [5] |

| La(III) | 5.9 | 10.1 | 13.2 | [6] |

| Ce(III) | 6.1 | 10.5 | 13.8 | [6] |

| Nd(III) | 6.4 | 11.2 | 14.8 | [6] |

| Gd(III) | 6.7 | 11.8 | 15.6 | [6] |

| Lu(III) | 7.1 | 12.8 | 17.0 | [6] |

Note: The values presented are indicative and can vary with experimental conditions such as ionic strength and temperature.

Applications in Research and Industry

The strong chelating ability and the often low solubility of the resulting metal oxalates make oxalic acid a valuable reagent in numerous applications.

Hydrometallurgy and Metal Recovery

Oxalic acid is extensively used in hydrometallurgical processes for the recovery of valuable metals from ores, spent catalysts, and electronic waste.[7] Its ability to selectively precipitate certain metals as oxalates allows for their separation from complex mixtures. For instance, it is a key reagent in the extraction and purification of rare earth elements (REEs).[1] The process typically involves leaching the metal-containing material with an acid, followed by the addition of oxalic acid to precipitate the REEs as their respective oxalates. These oxalates can then be calcined to produce high-purity rare earth oxides.

Synthesis of Nanomaterials

Metal oxalates serve as important precursors for the synthesis of metal and metal oxide nanoparticles.[8] The thermal decomposition of metal oxalates at relatively low temperatures yields fine, homogeneous nanoparticles with controlled size and morphology. This method is advantageous due to its simplicity, low cost, and the ability to produce a wide variety of nanomaterials.[9]

Caption: Workflow for the synthesis of nanoparticles using metal oxalate precursors.

Analytical Chemistry

In analytical chemistry, oxalic acid is used as a precipitating agent for the gravimetric determination of various metals, particularly calcium and rare earth elements. The formation of a well-defined, crystalline precipitate allows for accurate quantification. It is also used in titrimetric analysis as a primary standard.

Pharmaceutical Applications

Oxalic acid plays a significant role in the pharmaceutical industry, primarily in the synthesis of active pharmaceutical ingredients (APIs).[10] Its ability to form stable complexes is utilized in purification processes to remove metal impurities that may have been introduced from catalysts or reaction vessels.[11] Furthermore, oxalic acid can be used as a counter-ion to form stable, crystalline salts of basic drug molecules, improving their handling and bioavailability. For instance, escitalopram is available as an oxalate salt.[12] High-purity oxalic acid is essential in these applications to prevent the introduction of unwanted impurities into the final drug product.

Experimental Protocols

The following protocols are provided as a general guide and should be adapted based on the specific metal and experimental context. Always adhere to strict safety protocols when handling oxalic acid and other chemicals.

Protocol for the Precipitation of a Metal Oxalate

This protocol describes a general procedure for the precipitation of a metal oxalate from an aqueous solution.

-

Preparation of Solutions:

-

Prepare a solution of the metal salt of a known concentration. The choice of anion (e.g., nitrate, chloride) may influence the reaction.

-

Prepare a solution of oxalic acid. The concentration will depend on the stoichiometry of the desired metal oxalate. A slight excess of oxalic acid is often used to ensure complete precipitation.

-

-

pH Adjustment:

-

Adjust the pH of the metal salt solution to the optimal range for oxalate precipitation. This is a critical step, as the solubility of metal oxalates is pH-dependent. Generally, a slightly acidic to neutral pH is favorable.

-

-

Precipitation:

-

Slowly add the oxalic acid solution to the metal salt solution while stirring continuously. A precipitate should form.

-

Continue stirring for a defined period (e.g., 1-2 hours) at a constant temperature to allow for complete precipitation and crystal growth.

-

-

Isolation and Purification:

-

Separate the precipitate from the solution by filtration (e.g., using a Buchner funnel).

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Wash the precipitate with a suitable organic solvent (e.g., ethanol or acetone) to facilitate drying.

-

-

Drying:

-

Dry the purified metal oxalate precipitate in an oven at a suitable temperature (e.g., 60-100 °C) until a constant weight is achieved.

-

Protocol for the Synthesis of Metal Oxide Nanoparticles from an Oxalate Precursor

This protocol outlines the synthesis of metal oxide nanoparticles via the thermal decomposition of a previously synthesized metal oxalate.

-

Precursor Preparation:

-

Synthesize the metal oxalate precursor following the protocol described in section 5.1.

-

-

Calcination:

-

Place a known amount of the dried metal oxalate precursor in a ceramic crucible.

-

Heat the crucible in a muffle furnace to the desired calcination temperature. The temperature and duration of calcination are critical parameters that influence the size, crystallinity, and phase of the resulting nanoparticles. These parameters need to be optimized for each specific metal oxide.

-

The heating rate can also affect the properties of the final product.

-

-

Cooling and Characterization:

-

After the calcination is complete, allow the furnace to cool down to room temperature.

-

The resulting powder consists of the metal oxide nanoparticles.

-

Characterize the synthesized nanoparticles using appropriate techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and scanning electron microscopy (SEM) to determine their crystal structure, size, and morphology.[8]

-

Safety and Handling

Oxalic acid is a corrosive and toxic substance.[13] It is crucial to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhaling the dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[14]

Conclusion

Oxalic acid's efficacy as a chelating agent is rooted in the fundamental principles of coordination chemistry, particularly the formation of stable five-membered chelate rings with metal ions. This property has been harnessed for a multitude of applications, from large-scale industrial processes like metal refining to the precise synthesis of advanced nanomaterials. For researchers and professionals in drug development, a thorough understanding of oxalic acid's chelating behavior is paramount for its effective use in API purification and salt formation. By carefully controlling experimental parameters such as pH and temperature, the versatile reactivity of oxalic acid can be precisely directed to achieve desired outcomes.

References

- 1. Oxalic acid - Wikipedia [en.wikipedia.org]

- 2. Transition metal oxalate complex - Wikipedia [en.wikipedia.org]

- 3. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. zhishangchem.com [zhishangchem.com]

- 8. Synthesis of mesoporous metal oxide by the thermal decomposition of oxalate precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. Articles [globalrx.com]

- 11. ajpaonline.com [ajpaonline.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. atamankimya.com [atamankimya.com]

- 14. What are Oxalic acid inhibitors and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to the Core Properties of Oxalic Acid Dihydrate vs. Anhydrous Oxalic Acid

Introduction: Beyond the Formula

To the discerning researcher, the distinction between a hydrated and an anhydrous compound is fundamental. While both may share the same core molecule, the presence of water of crystallization profoundly alters the material's physicochemical properties, stability, and reactivity. This guide provides an in-depth analysis of oxalic acid, comparing its common dihydrate form ((COOH)₂)·2H₂O with its anhydrous counterpart, (COOH)₂. For professionals in drug development and scientific research, a precise understanding of these differences is not merely academic; it is critical for ensuring accuracy in stoichiometry, reaction kinetics, and the overall integrity of experimental design. Anhydrous oxalic acid, for instance, is both acidic and hydrophilic, making it suitable for specific applications like esterifications where water is undesirable[1]. This guide moves beyond simple definitions to explore the structural causality behind their differing properties and presents validated protocols for their definitive characterization.

A Tale of Two Structures: The Physicochemical Divide

The most significant distinction between oxalic acid dihydrate and its anhydrous form lies in their crystal structures. The dihydrate form incorporates two water molecules per molecule of oxalic acid into its crystal lattice[1][2][3]. These water molecules are not merely adsorbed but are integral components of the crystal, held in place by a robust network of hydrogen bonds[4]. This structural difference is the primary determinant of their distinct physical properties.

Anhydrous oxalic acid, in contrast, exists as two polymorphs, α and β[5][6]. The α-polymorph features a chain-like structure, while the β-polymorph has a sheet-like structure, both defined by their unique hydrogen-bonding patterns[1][6][7]. The absence of lattice water and the presence of these polymorphic forms lead to different material characteristics compared to the dihydrate.

Below is a logical diagram illustrating the fundamental structural relationship.

Caption: Relationship between Oxalic Acid Dihydrate and Anhydrous Polymorphs.

The following table summarizes the key quantitative differences derived from these structural variations.

| Property | Oxalic Acid Dihydrate | Anhydrous Oxalic Acid | Rationale for Difference |

| Chemical Formula | C₂H₂O₄·2H₂O[8] | C₂H₂O₄[9] | Presence of two water molecules of crystallization in the dihydrate form. |

| Molar Mass | 126.07 g/mol [1][8] | 90.03 g/mol [1][9] | The additional mass of two water molecules (approx. 36.04 g/mol ). |

| Melting Point | 101.5 °C (decomposes)[1][2] | 189-191 °C (decomposes)[1][9] | The lower melting point of the dihydrate is due to the loss of water of crystallization upon heating, which disrupts the crystal lattice. The anhydrous form has a higher melting point due to its more stable, water-free lattice. |

| Density | 1.653 g/cm³[1][10] | 1.90 g/cm³[1][9][11] | The inclusion of water molecules in the dihydrate's crystal lattice results in a less densely packed structure compared to the anhydrous form. |

| Appearance | Colorless/white crystals[8] | White crystalline solid[1][7] | Both forms are white crystalline solids under standard conditions. |

| Hygroscopicity | Stable | Highly hydrophilic, readily absorbs water[1] | The anhydrous form has a strong affinity for water and will readily hydrate to form the dihydrate, seeking a more stable crystalline state. |

| Crystal System | Monoclinic (P2₁/n)[1][2][3] | α: Orthorhombic (Pcab)[5][12], β: Monoclinic (P2₁/c)[5][12] | The presence of water molecules dictates a different crystal packing and symmetry for the dihydrate compared to the two anhydrous polymorphs. |

Thermal Stability and Decomposition Pathways

The thermal behavior of the two forms is drastically different and provides a reliable method for their differentiation. When heated, oxalic acid dihydrate undergoes a two-step decomposition process.

-

Dehydration: The water of crystallization is lost at temperatures around 101.67 °C[13]. This initial mass loss corresponds precisely to the two water molecules.

-

Decomposition/Sublimation: The resulting anhydrous oxalic acid begins to sublime at approximately 157 °C and decomposes upon further heating above 189 °C[13]. The decomposition yields formic acid, carbon monoxide, carbon dioxide, and water[14][15].

Anhydrous oxalic acid, when heated, skips the initial dehydration step and proceeds directly to sublimation and decomposition.

Caption: Thermal Decomposition Pathway of Oxalic Acid Dihydrate.

Analytical Characterization: Protocols and Interpretation

Distinguishing between the dihydrate and anhydrous forms is crucial for quality control and experimental accuracy. The following protocols describe self-validating systems for unambiguous identification.

Thermogravimetric Analysis (TGA)

Causality: TGA is the definitive thermal method for this purpose. It measures the change in mass of a sample as a function of temperature. For oxalic acid dihydrate, this technique will quantitatively detect the initial mass loss corresponding to the water of crystallization, a step that is absent in the anhydrous form[16][17].

Experimental Protocol:

-

Instrument Calibration: Ensure the TGA instrument's mass and temperature scales are calibrated using appropriate standards (e.g., calcium oxalate monohydrate[18][19]).

-

Sample Preparation: Accurately weigh 5-10 mg of the oxalic acid sample into a ceramic or aluminum TGA pan.

-

Method Setup:

-

Atmosphere: Nitrogen, flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the mass loss (%) as a function of temperature.

-

Data Analysis:

-

Oxalic Acid Dihydrate: Observe a sharp mass loss of approximately 28.5% (corresponding to 2 moles of water in a 126.07 g/mol compound) beginning around 100 °C. A second mass loss will occur at higher temperatures due to decomposition.

-

Anhydrous Oxalic Acid: No significant mass loss should be observed until the onset of sublimation/decomposition above 150 °C.

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the vibrational modes of functional groups within a molecule. The presence of water of crystallization in the dihydrate results in a distinct, broad absorption band in the O-H stretching region, which is absent or significantly different in the anhydrous form[20][21].

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven to remove adsorbed water.

-

Grind 1-2 mg of the oxalic acid sample with approximately 200 mg of dry KBr in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum.

-

Sample Analysis: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis:

-

Oxalic Acid Dihydrate: The spectrum will show a very broad absorption band between 3000 cm⁻¹ and 3600 cm⁻¹, characteristic of the O-H stretching vibrations of the water of crystallization[20][22]. It will also display characteristic peaks for the carboxylic acid C=O stretch (~1685 cm⁻¹) and C-O stretch (~1263 cm⁻¹)[20].

-

Anhydrous Oxalic Acid: The broad O-H band from water will be absent. The spectrum will be dominated by the sharper O-H stretch of the hydrogen-bonded carboxylic acid dimers and the C=O and C-O stretching vibrations.

-

Caption: Workflow for FTIR Spectroscopy Analysis.

Practical Implications in Research and Development

The choice between oxalic acid dihydrate and its anhydrous form is dictated by the specific application and has significant consequences for experimental outcomes.

-

Stoichiometric Accuracy: The most critical implication is in gravimetric preparation of solutions and reaction mixtures. Using the dihydrate (MW = 126.07 g/mol ) when the anhydrous form (MW = 90.03 g/mol ) is specified will result in a ~28.5% lower molar quantity of oxalic acid, leading to significant errors in titrations[23], synthesis yields, and kinetic measurements.

-

Reaction Conditions: Anhydrous oxalic acid is preferred for reactions sensitive to water, such as esterifications and certain organic syntheses, as it acts as both an acid catalyst and a mild dehydrating agent[1].

-

Material Handling and Storage: Anhydrous oxalic acid must be stored in desiccated, tightly sealed containers to prevent absorption of atmospheric moisture and conversion to the dihydrate. Oxalic acid dihydrate is more stable in this regard under ambient conditions[2][10].

-

Primary Standards: Despite its hydrated nature, oxalic acid dihydrate is often used as a primary standard in analytical chemistry for titrations due to its high purity, stability, and low cost[4]. Its well-defined composition allows for accurate preparation of standard solutions, provided the correct molecular weight is used in calculations.

Conclusion

Oxalic acid dihydrate and anhydrous oxalic acid are not interchangeable. Their differences, rooted in the presence or absence of water within the crystal lattice, manifest in distinct physical properties, thermal stabilities, and spectroscopic signatures. For the researcher, scientist, or drug development professional, recognizing these differences and employing appropriate analytical techniques like TGA and FTIR for verification is a cornerstone of sound scientific practice. This guide provides the foundational knowledge and practical protocols to ensure the correct form of oxalic acid is utilized, thereby safeguarding the accuracy, reproducibility, and integrity of their scientific work.

References

- 1. Oxalic acid - Wikipedia [en.wikipedia.org]

- 2. Oxalic acid dihydrate | 6153-56-6 [chemicalbook.com]

- 3. What is the relationship between oxalic acid and oxalic acid dihydrate?_Chemicalbook [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. digital.csic.es [digital.csic.es]

- 6. Mechanical properties of anhydrous oxalic acid and oxalic acid dihydrate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. byjus.com [byjus.com]

- 8. Oxalic acid dihydrate | C2H6O6 | CID 61373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Oxalic acid anhydrous for synthesis 144-62-7 [sigmaaldrich.com]

- 10. jnfuturechemical.com [jnfuturechemical.com]

- 11. Oxalic Acid | (COOH)2 | CID 971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. How much oxalic acid dehydrate decomposes on different temperatures when vaporizing? Here is an insight. | Beesource Beekeeping Forums [beesource.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. quora.com [quora.com]

- 16. researchgate.net [researchgate.net]

- 17. etamu.edu [etamu.edu]

- 18. ebatco.com [ebatco.com]

- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 20. researchgate.net [researchgate.net]

- 21. Effect of waters of crystallization on terahertz spectra: anhydrous oxalic acid and its dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. hiranuma.com [hiranuma.com]

Methodological & Application (oxalic Acid)

Quantification of oxalic acid in biological samples using HPLC

An Application Note and Protocol for the Quantification of Oxalic Acid in Biological Samples Using High-Performance Liquid Chromatography (HPLC)

Authored by: A Senior Application Scientist

Introduction: The Clinical and Research Significance of Oxalic Acid Quantification

Oxalic acid, a simple dicarboxylic acid, is a metabolic end-product in many biological systems, including humans. While it has roles in normal physiology, its accumulation can lead to pathological conditions, most notably hyperoxaluria, which is a primary risk factor for the formation of calcium oxalate kidney stones (nephrolithiasis). Elevated levels of oxalic acid in biological fluids such as urine and plasma can be indicative of genetic disorders, dietary imbalances, or underlying renal dysfunction. Consequently, the accurate and precise quantification of oxalic acid in biological samples is of paramount importance in clinical diagnostics, metabolic research, and the development of therapeutic interventions for oxalate-related disorders.

This application note provides a comprehensive and scientifically grounded protocol for the determination of oxalic acid in biological samples using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be robust, reliable, and adaptable to various laboratory settings, catering to the needs of researchers, clinicians, and professionals in drug development. We will delve into the rationale behind the experimental choices, ensuring a deep understanding of the analytical process, from sample preparation to data interpretation.

Principle of the Method: Chromatographic Separation and Detection

The quantification of oxalic acid by HPLC is predicated on the principle of separating the analyte of interest from a complex biological matrix, followed by its detection and quantification. Given that oxalic acid is a highly polar compound and lacks a strong chromophore, its analysis presents unique challenges that necessitate specific chromatographic and detection strategies.

-

Chromatographic Separation: Reversed-phase HPLC is the most common modality employed for oxalic acid analysis. However, due to the high polarity of oxalic acid, its retention on conventional C18 columns can be poor. To overcome this, ion-pairing agents are often added to the mobile phase. These agents, such as tetrabutylammonium hydroxide, interact with the negatively charged oxalate ions, forming a more hydrophobic complex that exhibits better retention on the non-polar stationary phase. Alternatively, ion-exchange chromatography can be utilized, which separates molecules based on their net charge.

-

Detection:

-

UV-Visible Detection: As oxalic acid has a very low UV absorbance, direct UV detection is often not sensitive enough for biological samples. Therefore, pre-column or post-column derivatization techniques are sometimes employed to attach a UV-active moiety to the oxalic acid molecule, enhancing its detectability. However, a more direct and common approach is to monitor the UV absorbance at a low wavelength, typically between 200 and 220 nm.

-

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers superior sensitivity and selectivity for oxalic acid quantification. MS detection can overcome the limitations of UV detection, particularly in complex matrices where co-eluting interferences can be a problem. Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of oxalic acid.

-

This application note will focus on an HPLC method with UV detection, as it is a widely accessible technique in most analytical laboratories.

Experimental Workflow Overview

Application Notes & Protocols: Oxalic Acid as a Cornerstone Reagent in Lanthanide Chemistry

Statement of Significance

Oxalic acid and its conjugate base, oxalate, are arguably among the most critical reagents in the industrial processing and advanced materials science of lanthanides. Their utility stems from a simple, yet profound, chemical principle: the formation of exceptionally insoluble hydrated lanthanide oxalate salts, Ln₂(C₂O₄)₃·nH₂O.[1][2] This property allows for the efficient, cost-effective, and selective separation of lanthanides from aqueous solutions, often after the aggressive acid digestion of raw ores.[1][3] Furthermore, the resulting crystalline precipitates serve as ideal precursors for producing high-purity lanthanide oxides upon thermal decomposition, which are the most commonly marketed forms of these elements and the gateway to their myriad applications in technology and medicine.[4][5] This guide elucidates the core principles and provides detailed protocols for leveraging oxalic acid in lanthanide chemistry, from bulk separation to the synthesis of advanced functional materials.

Application I: Selective Precipitation for Lanthanide Group Separation and Purification

The primary industrial application of oxalic acid in this field is the quantitative removal of lanthanide ions (Ln³⁺) from acidic aqueous solutions. This step is crucial in hydrometallurgical processes for rare earth element extraction from ores like monazite and bastnaesite.[3]

Core Principles: The Power of Low Solubility

The effectiveness of oxalate precipitation lies in the extremely low solubility of lanthanide oxalates. The solubility product (Ksp) for neodymium(III) oxalate, for instance, is approximately 3 x 10⁻²⁷, ensuring that precipitation is virtually quantitative.[1] This process effectively separates the trivalent lanthanides (and actinides) from many other di- and trivalent metal ions that may be present in the ore leachate, which form more soluble oxalates under the highly acidic conditions used for lanthanide precipitation.[4][6]

While oxalate precipitation is excellent for separating the entire lanthanide group from other metals, it is less effective for separating individual lanthanides from each other due to their similar ionic radii and chemistries, which result in comparable oxalate solubilities.[7] However, it remains a foundational step in nearly all major industrial separation flowsheets, including the Molycorp and Rhône-Poulenc processes.[1]

Protocol 1: Standard Heterogeneous Precipitation of Lanthanum Oxalate

This protocol describes a standard laboratory-scale procedure for precipitating a lanthanide from a soluble salt solution. Lanthanum is used as a representative example.

Objective: To quantitatively precipitate Lanthanum(III) as Lanthanum(III) Oxalate Decahydrate from an aqueous solution of Lanthanum(III) Nitrate.

Materials:

-

Lanthanum(III) Nitrate Hexahydrate (La(NO₃)₃·6H₂O)

-

Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)

-

Deionized Water

-

Nitric Acid (HNO₃), 0.01 M (for stock solution stability)

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

-

Prepare Lanthanide Solution: Dissolve a known quantity of La(NO₃)₃·6H₂O in 0.01 M nitric acid to create a stock solution (e.g., 0.5 M). The mild acidity prevents the formation of lanthanide hydroxides.

-

Prepare Precipitant Solution: Prepare a solution of oxalic acid with a stoichiometric excess (e.g., 1.5 to 2 times the required molar amount) in deionized water. For every 2 moles of La³⁺, 3 moles of oxalic acid are required.

-

Causality Note: Using an excess of oxalic acid ensures the common ion effect drives the precipitation to completion, maximizing the yield of the lanthanide oxalate.[8]

-

-

Precipitation: While vigorously stirring the lanthanide solution at room temperature, slowly add the oxalic acid solution. A dense, white crystalline precipitate of La₂(C₂O₄)₃·10H₂O will form immediately.[9]

-

Reaction: 2 La(NO₃)₃(aq) + 3 H₂C₂O₄(aq) + 10 H₂O(l) → La₂(C₂O₄)₃·10H₂O(s) + 6 HNO₃(aq)

-

-

Digestion: Continue stirring the mixture for 30-60 minutes. This process, known as digestion, allows smaller, less perfect crystals to dissolve and re-precipitate onto larger crystals, resulting in a more easily filterable product.

-

Isolation: Isolate the precipitate by vacuum filtration. Wash the filter cake several times with deionized water to remove residual nitric acid and unreacted oxalic acid.

-

Drying: Dry the recovered white solid in an oven at a moderate temperature (e.g., 80-100°C) to remove surface moisture without disturbing the water of hydration.[5] The final product is Lanthanum(III) Oxalate Decahydrate.

Application II: Synthesis of High-Purity Lanthanide Oxides via Thermal Decomposition

Lanthanide oxalates are not typically the final desired product; rather, they are crucial intermediates. Their true value lies in their ability to be cleanly converted into high-purity lanthanide oxides (Ln₂O₃) through thermal decomposition (calcination).[5][10]

Core Principles: Clean Conversion to Oxides

The thermal decomposition of lanthanide oxalates is an elegant process because the byproducts are entirely gaseous (water vapor, carbon monoxide, and carbon dioxide), which are easily removed, leaving behind the pure metal oxide.[4] This method avoids contamination that can occur with other precipitation methods where the anion (e.g., hydroxide, carbonate) might be retained in the final product.

The decomposition occurs in distinct, temperature-dependent stages, which can be precisely monitored using thermogravimetric analysis (TGA).[2][11]

-

Dehydration: Loss of water molecules to form the anhydrous oxalate.

-

Decomposition: Breakdown of the anhydrous oxalate into an intermediate oxycarbonate species.

-

Final Conversion: Decomposition of the intermediate into the final stable oxide.

Protocol 2: Thermal Conversion of Lanthanum Oxalate to Lanthanum Oxide

Objective: To convert synthesized Lanthanum(III) Oxalate Decahydrate into high-purity Lanthanum(III) Oxide.

Materials:

-

Dried Lanthanum(III) Oxalate Decahydrate powder

-

Ceramic crucible (e.g., alumina)

-

High-temperature tube or box furnace with atmospheric control

Procedure:

-

Sample Preparation: Place a known mass of the dried lanthanum oxalate powder into a pre-weighed crucible.

-

Heating Program: Place the crucible in the furnace and begin the heating program under a flow of air or oxygen. A typical program involves:

-

Ramp 1 (Dehydration): Heat from room temperature to 250°C at a rate of 3-5 K/min. Hold at 250°C for 1-2 hours to ensure complete removal of all water molecules.[11][12]

-

Ramp 2 (Decomposition): Heat from 250°C to 850°C at a rate of 5-10 K/min.[10]

-

Dwell (Calcination): Hold the temperature at 850°C for 4-6 hours to ensure complete conversion to the oxide and to develop crystallinity.[8][10]

-

Causality Note: The final calcination temperature is critical. Too low, and the conversion may be incomplete, leaving carbonate impurities. Too high, and excessive sintering may occur, reducing the surface area of the resulting oxide powder.[5]

-

-

Cooling: Turn off the furnace and allow it to cool slowly to room temperature to prevent thermal shock to the crucible and the product.

-

Recovery: Once cooled, remove the crucible and weigh it to determine the final mass of the white La₂O₃ powder. The theoretical yield can be calculated based on the initial mass of the hydrated oxalate.

Data Presentation: Thermal Decomposition Stages

The exact temperatures for decomposition events vary slightly across the lanthanide series.

| Lanthanide Oxalate | Dehydration Stage | Decomposition to Oxide Stage | Final Oxide |

| La₂(C₂O₄)₃·10H₂O | ~100-250°C | ~400-800°C | La₂O₃[11][12] |

| Ce₂(C₂O₄)₃·10H₂O | ~100-220°C | ~270-450°C | CeO₂ (in air)[13] |

| Nd₂(C₂O₄)₃·10H₂O | ~100-250°C | ~350-750°C | Nd₂O₃ |

| Gd₂(C₂O₄)₃·10H₂O | ~100-250°C (multi-step) | ~350-750°C | Gd₂O₃[2] |

Note: Decomposition of Cerium(III) oxalate in an oxidizing atmosphere (air) yields Cerium(IV) oxide (CeO₂).[13]

Application III: Advanced Crystal and Nanomaterial Engineering

Beyond bulk processing, oxalic acid is a key reagent in the synthesis of sophisticated lanthanide-based materials with controlled morphology and crystallinity, including large single crystals and hierarchical nanostructures.[1][14]

Core Principles: Controlling Crystallization Kinetics

The rapid precipitation seen in Protocol 1 (heterogeneous precipitation) leads to a polycrystalline powder composed of many small crystallites. To grow large, high-quality single crystals suitable for structural analysis, the rate of precipitation must be dramatically slowed. This is achieved through homogeneous precipitation , where the precipitating agent (oxalate) is generated slowly and uniformly throughout the solution from a precursor molecule.[2][15] This low level of supersaturation favors crystal growth over new nucleation, resulting in larger, more perfect crystals.[15]

Protocol 3: Homogeneous Precipitation for High-Quality Lanthanide Oxalate Monocrystals

This advanced protocol is based on the thermal decomposition of oxamic acid, which slowly hydrolyzes to produce oxalic acid in situ.[2][16]

Objective: To synthesize large, well-formed microcrystals of a lanthanide oxalate (e.g., Gadolinium oxalate).

Materials:

-

Lanthanide(III) Nitrate Hexahydrate (e.g., Gd(NO₃)₃·6H₂O)

-

Oxamic Acid (H₂NCOCOOH)

-

Deionized Water

-

Nitric Acid (0.01 M)

-

Reaction vessel (e.g., sealed vial or flask with condenser)

-

Heating source (e.g., heating block, oil bath) set to 85-100°C

-

Centrifuge and microscope for analysis

Procedure:

-

Solution Preparation: In a reaction vessel, mix a 0.5 M solution of the lanthanide nitrate in 0.01 M nitric acid with 1.55 molar equivalents of solid oxamic acid.[16]

-

Dissolution: Gently warm the mixture to ~40°C to fully dissolve the oxamic acid, yielding a clear solution.[16]

-

Reaction Initiation: Increase the temperature to the target reaction temperature (e.g., 85°C or 100°C). The acid-catalyzed hydrolysis of oxamic acid begins, slowly releasing oxalate ions.[2][16]

-

Reaction: H₂NCOCOOH + H₂O + H⁺ --(Heat)--> H₂C₂O₄ + NH₄⁺

-

-

Crystal Growth: Maintain the temperature for several hours (e.g., 7 hours).[16] During this time, a precipitate of well-formed microcrystals will slowly appear and grow. The precipitation is slower for heavier lanthanides.[2]

-

Isolation & Analysis: After the reaction is complete, cool the vessel to room temperature. Isolate the crystals by centrifugation or filtration, wash with deionized water, and dry at a low temperature (~40°C).[17] The resulting crystals are often large enough for optical microscopy and single-crystal X-ray diffraction.[16]

Data Presentation: Homogeneous Precipitation Kinetics

The rate of precipitation via oxamic acid decomposition follows pseudo-first-order kinetics and is dependent on the specific lanthanide.

| Lanthanide Ion | Kinetic Constant (k) at 100°C (min⁻¹) |

| Ce(III) | ~0.016 |

| Pr(III) | ~0.015 |

| Gd(III) | ~0.013 |

| Er(III) | ~0.011 |

| Yb(III) | ~0.010 |

| Data derived from Alemayehu, A. et al., ACS Omega (2022).[2] |

Protocol 4: Synthesis of Lanthanum Oxalate Hierarchical Nanostructures

Objective: To synthesize lanthanum oxalate nanotubes and hierarchical microparticles using a citrate-assisted precipitation method.[14][18]

Materials:

-

Lanthanum(III) Chloride Heptahydrate (LaCl₃·7H₂O)

-

Trisodium Citrate Dihydrate (Na₃Cit·2H₂O)

-

Oxalic Acid (H₂C₂O₄)

-

Ethanol and Deionized Water (1:1 v/v mixed solvent)

Procedure:

-

Lanthanide-Citrate Complex Formation: Dissolve 1 mmol of LaCl₃·7H₂O in 5 mL of the 1:1 ethanol/water solvent. Add an aqueous solution containing a specific amount of trisodium citrate (e.g., 0.9 mmol for nanotubes, 1.2 mmol for hierarchical particles) and stir for 30 minutes at room temperature.[14]

-

Causality Note: The citrate ion (Cit³⁻) acts as a temporary complexing agent or capping agent. It coordinates with the La³⁺ ions, modulating their availability and influencing the nucleation and growth pathways of the oxalate precipitate, thereby directing the final morphology.[18]

-

-

Precipitation: Add 1.5 mmol of oxalic acid to the solution. A precipitate will form.

-

Aging: Allow the reaction to proceed at room temperature for 24 hours without stirring.[18]

-

Isolation: Collect the product by centrifugation, wash with the ethanol/water solvent, and dry under vacuum.

Application IV: Emerging Frontiers in Materials and Medicine

The utility of lanthanide oxalates extends beyond being mere precursors for oxides. The materials themselves, especially when synthesized with controlled structures, have direct applications.

-

Luminescent and Magnetic Materials: Lanthanide oxalates containing ions like Europium(III) and Terbium(III) exhibit the characteristic sharp, line-like luminescence of the parent ion.[1][16] These materials can be exfoliated into 2D nanosheets, opening possibilities for creating luminescent thin films for sensors or optical devices.[1][16]

-

Precursors for Biomedical Compounds: High-purity lanthanide oxides derived from the oxalate route are the essential starting materials for synthesizing advanced coordination complexes used in medicine.[19] These include Gadolinium-based complexes used as contrast agents in Magnetic Resonance Imaging (MRI) and luminescent Europium/Terbium complexes for bio-imaging.[20][21] While oxalic acid itself is not part of the final drug, its role in providing the ultra-pure lanthanide starting material is indispensable for ensuring the safety and efficacy of these medical products.

References

- 1. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Beyond Cleaning: The Unseen Role of Oxalic Acid in Rare Earth Metal Extraction and Its Market Implications [einpresswire.com]

- 4. gauthmath.com [gauthmath.com]

- 5. benchchem.com [benchchem.com]

- 6. indico.fjfi.cvut.cz [indico.fjfi.cvut.cz]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lanthanum oxalate - Wikipedia [en.wikipedia.org]

- 10. ES2224808B2 - METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS. - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. media.neliti.com [media.neliti.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Innovative lanthanide complexes: Shaping the future of cancer/ tumor chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 21. Metals in medicine | Department of Chemistry [chem.ox.ac.uk]

Oxalic acid protocols for removing rust and ink stains

An In-Depth Guide to the Application of Oxalic Acid for the Removal of Rust and Iron-Based Ink Stains

Authored by: Gemini, Senior Application Scientist

Abstract

Oxalic acid (C₂H₂O₄), a naturally occurring dicarboxylic acid, is a powerful chelating agent with significant utility in laboratory and conservation settings for the removal of stubborn stains, particularly rust (iron oxides) and iron-based inks.[1][2][3] Its efficacy stems from its ability to form stable, water-soluble complex ions with metal ions, most notably iron.[1][4][5] This application note provides a comprehensive overview of the chemical mechanisms, safety protocols, and detailed experimental procedures for the use of oxalic acid in rust and ink stain remediation. The protocols are designed for researchers, scientists, and conservation professionals, emphasizing safety, reproducibility, and an understanding of the underlying chemical principles.

Introduction to Oxalic Acid